2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine
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Overview
Description
2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Substitution: The final step involves the substitution of a chloro group onto the propan-1-amine backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)nicotinamide
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 4-methoxyphenethylamine
Uniqueness
2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-9(12)7-13-8-10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
HSWXITZABMGBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
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